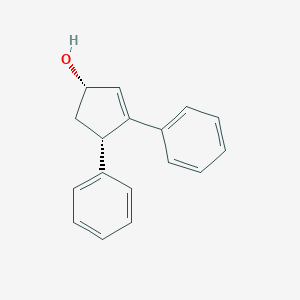

(1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol

Description

(1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol is a chiral cyclopentenol derivative characterized by a five-membered cyclopentene ring with hydroxyl and diphenyl substituents. The compound’s phenyl groups contribute to lipophilicity, while the hydroxyl group enhances polarity, creating a balance that may impact solubility, reactivity, and binding affinity in catalytic or pharmacological contexts.

Properties

CAS No. |

27995-73-9 |

|---|---|

Molecular Formula |

C17H16O |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

(1S,4S)-3,4-diphenylcyclopent-2-en-1-ol |

InChI |

InChI=1S/C17H16O/c18-15-11-16(13-7-3-1-4-8-13)17(12-15)14-9-5-2-6-10-14/h1-11,15,17-18H,12H2/t15-,17+/m1/s1 |

InChI Key |

PPTPDVUKNXBQME-WBVHZDCISA-N |

Isomeric SMILES |

C1[C@@H](C=C([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3)O |

Canonical SMILES |

C1C(C=C(C1C2=CC=CC=C2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylacetylene with cyclopentadiene in the presence of a catalyst, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or platinum compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to the corresponding cyclopentanol using hydrogenation techniques.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid for nitration reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound can be used as a model system to study the interactions of cyclopentene derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive compounds .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of (1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl groups can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Cyclopentenol Derivatives

Structural and Stereochemical Differences

Compound 1 : (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol ()

- Key Features: Substituents: Hydroxypropylamino and tetrazole-thio groups at positions 4 and 3. Stereochemistry: (1R,4S,5S) configuration.

- The additional amino group increases basicity and water solubility compared to the purely aromatic diphenyl system in (1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol .

Compound 2 : (1R,4R)-3-(3-Hydroxypropyl)-2-phenyl-4-propylcyclopent-2-enol ()

- Key Features :

- Substituents: Hydroxypropyl and propyl groups at positions 3 and 3.

- Stereochemistry: Racemic (R,R) configuration.

- The racemic synthesis method (Ni/Et3B catalysis) contrasts with enantioselective routes likely required for the target compound’s (1s,4s) configuration .

Compound 3 : (1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-ol ()

- Key Features :

- Substituents: 4-Chlorophenyl group at position 2.

- Stereochemistry: (1R,2S) configuration.

- Comparison :

Compound 4 : (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol ()

- Key Features :

- Substituents: Acetoxy group at position 4.

- Stereochemistry: cis-(1S,4R) configuration.

- Comparison :

- The ester group (acetoxy) increases hydrophobicity and susceptibility to hydrolysis compared to the hydroxyl group in the target compound.

- The cis configuration introduces distinct ring strain and conformational preferences relative to the trans (1s,4s) arrangement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.